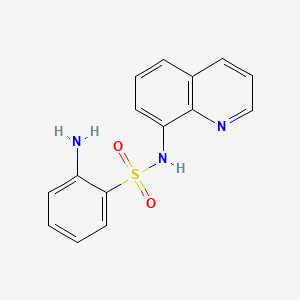

2-Amino-N-quinolin-8-yl-benzenesulfonamide

Vue d'ensemble

Description

Méthodes De Préparation

La préparation du CU-242 implique la dissolution de 2 milligrammes du composé dans 50 microlitres de diméthylsulfoxyde, ce qui donne une concentration de la liqueur mère de 40 milligrammes par millilitre . Cette méthode garantit que le composé est correctement dissous pour des applications ultérieures. Les méthodes de production industrielle du CU-242 ne sont pas largement documentées, mais la préparation implique généralement des techniques de laboratoire standard pour la manipulation et la dissolution des composés chimiques.

Analyse Des Réactions Chimiques

CU-242 subit plusieurs types de réactions chimiques, notamment :

Oxydation : CU-242 peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation d’espèces réduites.

Substitution : CU-242 peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

CU-242 a une large gamme d’applications de recherche scientifique :

Chimie : En chimie, CU-242 est utilisé comme réactif dans diverses réactions de synthèse et comme catalyseur dans certains procédés.

Biologie : En recherche biologique, CU-242 est étudié pour sa capacité à inhiber le cycle cellulaire et à induire l’apoptose, ce qui en fait un candidat potentiel pour la recherche sur le cancer.

Médecine : La capacité de CU-242 à induire l’apoptose a des implications pour son utilisation dans le développement de nouveaux agents thérapeutiques pour le traitement du cancer.

Industrie : Dans le secteur industriel, CU-242 peut être utilisé dans la synthèse d’autres composés chimiques et matériaux.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

The compound features a unique sulfonamide group attached to a quinoline structure, which enhances its solubility and reactivity. Its molecular formula is , and it is known to interact with the Nuclear Factor Kappa B (NF-κB) pathway. This interaction is crucial as NF-κB is involved in regulating immune response, inflammation, and cell proliferation.

Scientific Research Applications

The applications of 2-Amino-N-quinolin-8-yl-benzenesulfonamide span several scientific domains:

Medicinal Chemistry

- Anticancer Activity : The compound has been identified as a potent inhibitor of NF-κB, which is linked to cancer progression. High-throughput screening revealed its effectiveness at concentrations as low as 0.6 µM in cell-based assays .

- Antimicrobial Properties : Derivatives of this compound have shown promising antibacterial and antifungal activities. For instance, hybrid complexes derived from this compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .

Biological Probes

- Fluorescent Probes : The compound has potential use as a fluorescent probe for detecting metal ions in biological systems, enhancing the capacity for biological imaging.

Material Science

- Dye and Pigment Development : The compound is utilized in creating dyes and pigments, leveraging its chemical structure for industrial applications.

High-throughput Screening

Two high-throughput screening studies conducted by the NIH identified this compound as a significant inhibitor of NF-κB activation. These studies confirmed its ability to stabilize IκBα, preventing NF-κB translocation to the nucleus, which is critical in cancer treatment strategies .

Antitrypanosomal Activity

Research focused on synthesizing new derivatives with quinoline moieties reported promising in vitro antitrypanosomal activities against Trypanosoma brucei. This indicates potential applications beyond traditional cancer therapies.

Mécanisme D'action

Le mécanisme d’action du CU-242 implique sa capacité à inhiber le cycle cellulaire à la phase G2 et à induire l’apoptose. Ceci est réalisé par la génération d’espèces réactives de l’oxygène, qui provoquent des dommages oxydatifs aux composants cellulaires, conduisant à la mort cellulaire . Le composé cible diverses voies moléculaires impliquées dans la régulation du cycle cellulaire et l’apoptose, ce qui en fait un agent puissant pour induire la mort cellulaire dans les cellules cancéreuses.

Comparaison Avec Des Composés Similaires

CU-242 peut être comparé à d’autres composés de coordination contenant du cuivre, tels que le sulfate de cuivre(II) et le cyanure de cuivre(I). Bien que ces composés présentent également une activité biologique, CU-242 est unique dans sa capacité spécifique à inhiber le cycle cellulaire à la phase G2 et à induire l’apoptose. D’autres composés similaires comprennent :

Sulfate de cuivre(II) : Utilisé dans diverses applications industrielles et agricoles.

Cyanure de cuivre(I) : Utilisé comme catalyseur et dans les procédés d’électrodéposition.

Activité Biologique

2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known as N-(quinolin-8-yl)benzenesulfonamide, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on recent research findings.

Target Pathways

The primary mechanism of action for this compound involves the suppression of the Nuclear Factor Kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a crucial role in regulating genes involved in inflammation, immunity, and cell proliferation. By inhibiting this pathway, the compound can reduce the expression of pro-inflammatory cytokines and other genes associated with cancer progression .

Cell Cycle Interference

Additionally, this compound has been identified as an inhibitor of the cell cycle at the G2 phase. This interruption can lead to cytotoxic effects on rapidly dividing cancer cells, making it a potential candidate for cancer therapy.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity across various cancer cell lines:

- In vitro Studies : The compound has shown cytotoxic effects against several cancer types, including breast cancer (MDA-MB-231), lung cancer (A549), and glioblastoma multiforme (U87-MG). In these studies, concentrations as low as 0.6 µM were effective in reducing cell viability .

- Mechanisms of Action : The anticancer effects are attributed to apoptosis induction and cell cycle arrest. For instance, it has been shown to activate caspase pathways leading to programmed cell death in tumor cells .

Antimicrobial Activity

The compound also displays promising antimicrobial properties:

- Antibacterial Efficacy : In studies assessing its antibacterial activity, this compound demonstrated significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong potency against these pathogens .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/Effect Concentration | Mechanism of Action |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.6 µM | NF-κB pathway inhibition |

| A549 | Varies | Apoptosis induction | |

| Antimicrobial | Staphylococcus aureus | 19.04 × 10^-5 mg/mL | Disruption of bacterial cell function |

| Escherichia coli | 609 × 10^-5 mg/mL | Inhibition of growth |

Case Study: Cancer Cell Line Research

In a study conducted by Ning et al., the effects of various quinoline derivatives, including this compound, were evaluated on multiple cancer cell lines. The results indicated a significant reduction in cell proliferation rates and increased apoptosis markers in treated cells compared to controls. This reinforces the potential for developing this compound as a therapeutic agent in oncology .

Propriétés

IUPAC Name |

2-amino-N-quinolin-8-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c16-12-7-1-2-9-14(12)21(19,20)18-13-8-3-5-11-6-4-10-17-15(11)13/h1-10,18H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIOOKXAMJQVDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90360049 | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16082-64-7 | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90360049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-N-quinolin-8-yl-benzenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.